
1H-HEPTAFLUOROPROPANE
Overview
Description
Its chemical formula is C₃HF₇, and it is commonly used as a fire suppression agent due to its non-toxic and non-corrosive properties . It is also utilized in various industrial applications, including as a refrigerant and in metered-dose inhalers.
Preparation Methods
The synthesis of propane, 1,1,1,2,2,3,3-heptafluoro- typically involves the reaction of hexafluoropropylene with hydrogen fluoride. This reaction is carried out under controlled conditions to ensure the complete fluorination of the propane molecule . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1H-HEPTAFLUOROPROPANE undergoes various chemical reactions, including:
Substitution: It can react with strong oxidizing agents and alkali metals, leading to the formation of different fluorinated compounds.
Common reagents used in these reactions include hydrogen fluoride and various catalysts. The major products formed from these reactions are typically other fluorinated hydrocarbons and by-products such as hydrogen fluoride .
Scientific Research Applications
Fire Suppression Agent
1H-Heptafluoropropane is widely used as a fire suppression agent due to its non-toxic, non-corrosive, and non-flammable properties. It is particularly effective in environments where sensitive equipment is present, such as data centers and telecommunication facilities.
- Mechanism of Action : The compound works by absorbing heat, which lowers the temperature of flames and interrupts the combustion process without depleting oxygen levels in the atmosphere.
Case Study : In a study examining the effectiveness of HFC-227ea in suppressing fires involving electronic equipment, it was found to be highly effective in extinguishing flames without leaving residue that could damage sensitive devices .
Refrigeration
Due to its stability and low GWP, HFC-227ea is utilized as a refrigerant in various cooling applications. It offers an environmentally friendly alternative to older refrigerants that have higher GWP values.
Comparison Table: Refrigerants
Refrigerant Type | GWP | Boiling Point (°C) | Application Area |
---|---|---|---|
HFC-227ea | 322 | 16.4 | Commercial refrigeration |
R-134a | 1430 | -26.3 | Automotive air conditioning |
R-410A | 2088 | -51.6 | Residential AC systems |
Medical Applications
In the pharmaceutical industry, this compound is used as a propellant in metered-dose inhalers for asthma treatment. Its non-toxic nature makes it suitable for respiratory therapies.
Research Findings : Studies have shown that HFC-227ea does not produce harmful by-products when used in inhalers, ensuring patient safety while delivering medication effectively .
Environmental Impact
This compound has been recognized for its lower environmental impact compared to other fluorinated compounds:
- Ozone Depletion Potential (ODP) : Zero
- Low Toxicity : In studies assessing its mutagenic potential using the Ames test, HFC-227ea showed no evidence of mutagenicity, indicating it poses minimal risk to human health .
Summary of Applications
This compound serves multiple roles across various sectors:
- Fire Suppression : Effective in protecting sensitive equipment.
- Refrigerant : Environmentally friendly alternative for cooling systems.
- Medical Propellant : Safe for use in inhalers.
Mechanism of Action
The mechanism of action of propane, 1,1,1,2,2,3,3-heptafluoro- as a fire suppression agent involves the absorption of heat, which lowers the temperature of the flame and interrupts the combustion process. It does not deplete oxygen levels, making it safe for use in occupied spaces . In metered-dose inhalers, it acts as a propellant to deliver medication to the respiratory system without causing irritation or toxicity .
Comparison with Similar Compounds
1H-HEPTAFLUOROPROPANE is unique due to its non-toxic, non-corrosive, and non-flammable properties. Similar compounds include:
Hexafluoropropylene: Used in the synthesis of heptafluoropropane.
Heptafluoroisopropyl iodide: Another fluorinated hydrocarbon with similar applications.
Chlorotrifluoroethylene: Used in the production of various fluorinated compounds.
Compared to these compounds, propane, 1,1,1,2,2,3,3-heptafluoro- has a lower global warming potential and does not deplete the ozone layer, making it a more environmentally friendly option .
Biological Activity
1H-Heptafluoropropane, also known as HFC-227ea or 1,1,1,2,3,3,3-heptafluoropropane, is a hydrofluorocarbon (HFC) primarily used as a fire extinguishing agent and in various industrial applications. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article synthesizes findings from diverse sources regarding the compound's biological effects, mutagenicity, pharmacokinetics, and safety profiles.
This compound is a colorless gas that is heavier than air and nonflammable. It is primarily utilized in fire suppression systems as a replacement for ozone-depleting substances like halons. Its efficacy in extinguishing fires in confined spaces makes it particularly valuable in military and aerospace applications .
Mutagenicity Studies
The mutagenic potential of HFC-227ea was evaluated using the Ames test, which assesses the ability of a substance to induce genetic mutations in bacteria. In studies conducted on Salmonella Typhimurium strains, HFC-227ea showed no evidence of mutagenic activity under both metabolic activation and non-activation conditions. The study indicated that the compound did not induce dose-related mutagenic responses, suggesting a low risk for genetic toxicity .
Test Conditions | Result |
---|---|
With Metabolic Activation | Negative |
Without Metabolic Activation | Negative |
Pharmacokinetics
Research on the pharmacokinetics of HFC-227ea involved exposure assessments on healthy volunteers. Participants were exposed to varying concentrations (up to 8000 ppm) of HFC-227ea without significant adverse effects observed on vital signs or respiratory function. Blood concentration levels rose rapidly during exposure but returned to baseline levels quickly post-exposure. The elimination half-life was found to be short, indicating rapid clearance from the body .
Exposure Level (ppm) | C(max) (Male) | C(max) (Female) | t(1/2)α (minutes) | t(1/2)β (minutes) |
---|---|---|---|---|
1000 | Higher | Lower | <9 | 19-92 |
2000 | Higher | Lower | <9 | 19-92 |
4000 | Higher | Lower | <9 | 19-92 |
8000 | Higher | Lower | <9 | 19-92 |
Safety and Toxicological Assessments
In terms of safety, HFC-227ea has been shown to cause asphyxiation risks due to its heavier-than-air properties when released in confined spaces. However, studies indicate that it does not exhibit significant neurotoxic effects or upper respiratory irritation at tested concentrations .
Case Studies
- Fire Suppression Efficacy : A study evaluated HFC-227ea's effectiveness as a fire extinguishing agent in naval applications. Results demonstrated its capability to suppress fires involving low flash point liquids effectively while generating hazardous byproducts like hydrogen fluoride (HF) upon decomposition. The presence of HF poses significant health risks during firefighting operations .
- Long-term Exposure Effects : A longitudinal study examined the effects of chronic exposure to HFC-227ea on laboratory animals and found no significant adverse health outcomes related to reproductive or developmental toxicity .
Q & A
Basic Research Questions
Q. What experimental parameters are critical for synthesizing 1H-heptafluoropropane with high purity, and how can side reactions be minimized?
- Methodological Answer : Optimize reaction conditions (temperature, pressure, catalyst type) using factorial design experiments. Monitor intermediates via in situ FT-IR spectroscopy to track fluorination efficiency. Use gas chromatography (GC) with flame ionization detection (FID) to quantify byproducts like unreacted precursors or fluorinated isomers . Pre-purify starting materials (e.g., propane derivatives) to reduce contamination risks.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Combine NMR (to resolve fluorine environments) and mass spectrometry (EI-MS) for molecular weight confirmation. Compare experimental FT-IR stretching frequencies (e.g., C-F bonds at 1100–1300 cm) with computational simulations (DFT/B3LYP) to validate assignments. Tabulate spectral data against reference compounds to identify anomalies .
Q. How should researchers design toxicity studies for this compound exposure in laboratory settings?
- Methodological Answer : Follow OECD Guidelines for chemical safety testing. Use in vitro assays (e.g., Ames test for mutagenicity) paired with in vivo rodent models (acute inhalation exposure). Control variables like exposure duration and concentration gradients. Cross-validate results with cytotoxicity assays (e.g., MTT assay on human lung epithelial cells) .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition pathways of this compound under high-temperature conditions?
- Methodological Answer : Conduct pyrolysis-GC/MS experiments at varying temperatures (300–800°C) to identify degradation products (e.g., HF, CF radicals). Use kinetic modeling (Arrhenius equations) to derive activation energies. Compare with ab initio molecular dynamics simulations to reconcile experimental and theoretical fragmentation patterns .
Q. How do conflicting computational and experimental data on this compound’s dipole moment arise, and how can they be resolved?
- Methodological Answer : Assess computational methods (e.g., CCSD(T) vs. DFT functionals) for electron correlation effects. Validate experimental dipole measurements using cavity ring-down spectroscopy (CRDS) in controlled environments. Statistically analyze discrepancies via Bland-Altman plots to identify systematic biases .
Q. What interdisciplinary approaches are effective for studying this compound’s environmental fate and ozone depletion potential (ODP)?
- Methodological Answer : Combine atmospheric chamber experiments (UV irradiation studies) with global 3D chemical transport models (e.g., GEOS-Chem). Quantify reaction rate constants with OH radicals using laser-induced fluorescence (LIF). Cross-reference ODP estimates with IPCC radiative forcing databases, accounting for regional atmospheric dynamics .
Q. Data Presentation and Validation
Q. How should researchers present contradictory data on this compound’s thermodynamic stability in peer-reviewed publications?
- Methodological Answer : Use comparative tables to juxtapose experimental (e.g., DSC/TGA results) and computational (e.g., Gibbs free energy calculations) findings. Annotate methodological limitations (e.g., impurities in DSC samples). Propose follow-up studies, such as high-pressure calorimetry, to resolve ambiguities .
Q. What statistical frameworks are appropriate for analyzing variability in this compound’s gas-phase reactivity across replicate experiments?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in reactant purity. Use ANOVA with post-hoc Tukey tests to identify outlier datasets. Report confidence intervals (95% CI) for rate constants derived from pseudo-first-order kinetics .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when studying this compound’s catalytic applications in organic synthesis?
- Methodological Answer : Document catalyst preparation protocols (e.g., calcination temperatures for metal fluorides) in supplemental materials. Share raw NMR/GC data via open-access repositories (e.g., Zenodo). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to pre-screen experimental designs .
Q. What peer-review strategies mitigate biases in evaluating this compound’s industrial applicability in academic journals?
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7/c4-1(5)2(6,7)3(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKACHOXRXFQJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF7, C2F5CF2H | |
Record name | HEPTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075297 | |
Record name | 1H-Heptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Heptafluoropropane appears as a nonflammable compressed gas. Heavier than air. May asphyxiate by the displacement of air, especially in a confined space. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as a refrigerant. | |
Record name | HEPTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2252-84-8, 33660-75-2 | |
Record name | HEPTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,1,2,2,3,3-Heptafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2252-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propane, 1,1,1,2,2,3,3-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1,2,2,3,3-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033660752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Heptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3-heptafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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